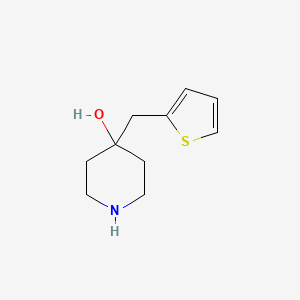

4-(Thiophen-2-ylmethyl)piperidin-4-ol

Description

4-(Thiophen-2-ylmethyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a thiophen-2-ylmethyl substituent. This compound is structurally related to pharmacologically active molecules targeting neurotransmitter receptors (e.g., dopamine D2 receptors) and enzymes (e.g., sphingosine kinase) .

Properties

Molecular Formula |

C10H15NOS |

|---|---|

Molecular Weight |

197.30 g/mol |

IUPAC Name |

4-(thiophen-2-ylmethyl)piperidin-4-ol |

InChI |

InChI=1S/C10H15NOS/c12-10(3-5-11-6-4-10)8-9-2-1-7-13-9/h1-2,7,11-12H,3-6,8H2 |

InChI Key |

JXTFBKSUQSMWKB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(CC2=CC=CS2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-ylmethyl)piperidin-4-ol typically involves the reaction of piperidine derivatives with thiophene-based compounds. One common method includes the nucleophilic substitution reaction where a thiophen-2-ylmethyl halide reacts with piperidin-4-ol under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-ylmethyl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thiophene ring.

Substitution: The thiophen-2-ylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation reagents such as N-bromosuccinimide (NBS) or electrophilic aromatic substitution using Friedel-Crafts conditions.

Major Products Formed

Oxidation: Thiophen-2-ylmethyl ketone or aldehyde derivatives.

Reduction: Dehydroxylated piperidine derivatives or modified thiophene rings.

Substitution: Various substituted thiophene or piperidine derivatives depending on the reagents used.

Scientific Research Applications

4-(Thiophen-2-ylmethyl)piperidin-4-ol has applications in scientific research, including use as a chemical intermediate, and in biology and medicine. It is also potentially useful in industry.

Scientific Research Applications

This compound is a unique compound because it combines structural features of both piperidine and thiophene rings, giving it distinct chemical and biological properties. Its dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in research and industrial applications.

Chemistry

- This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

- This compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

- Certain derivatives of piperidine, such as piperidin-4-one, have demonstrated antimicrobial activity .

- Thiophene-linked triazoles have been identified as crucial cores of therapeutically interesting drugs with a wide spectrum of chemotherapeutic potential .

Medicine

- This compound has been explored as a potential therapeutic agent, particularly in the treatment of diseases like HIV, because it can act as a CCR5 antagonist. As a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of the HIV-1 virus into the cells.

- Other compounds containing piperidine rings have been investigated for pharmaceutical applications. For example, (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have been studied for their inhibitory effects on tyrosinase, an enzyme that regulates melanin biosynthesis . Inhibiting tyrosinase has potential therapeutic applications for treating several human diseases .

- (4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone compounds have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1, with potential applications in treating metabolic syndrome, type 2 diabetes, obesity, and associated disorders like insulin resistance, hypertension, lipid disorders, and cardiovascular diseases. These compounds may also be useful in treating CNS disorders such as mild cognitive impairment, early dementia, and Alzheimer's disease .

Industry

- This compound is utilized in the production of materials with specific properties, such as corrosion inhibitors and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-ylmethyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 virus into the cells . This interaction is facilitated by the presence of a basic nitrogen atom in the piperidine ring, which forms a salt-bridge with the receptor, and lipophilic groups that enhance binding affinity .

Comparison with Similar Compounds

Piperidin-4-ol Derivatives with Aromatic Substituents

Compounds with aromatic or heteroaromatic substituents on the piperidine ring are critical for receptor binding. Key analogs include:

Key Observations :

- Aromatic Ring Impact : Replacing indole with benzofuran, benzothiophene, or thiophene reduces dopamine D2 receptor affinity and selectivity . Thiophene’s smaller size and lower electron density may further decrease binding compared to bulkier heterocycles like benzofuran.

- Synthesis Efficiency : Benzothiophene derivatives show higher yields (69%) than benzofuran analogs (22–61%), suggesting steric or electronic factors influence reactivity .

Piperidine Derivatives Without the 4-Hydroxyl Group

The hydroxyl group at the 4-position is critical for hydrogen bonding. For example:

Heterocyclic Systems with Thiophen-2-ylmethyl Groups

Compounds incorporating thiophen-2-ylmethyl into other scaffolds demonstrate diverse bioactivities:

- 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: Shows antiradical activity (78% at 1×10⁻⁴ M) and antimicrobial properties, unrelated to piperidine-based pharmacology .

Research Findings and Implications

- Receptor Selectivity : Indole-based piperidin-4-ol derivatives (e.g., compounds 6 and 7 in ) exhibit high D2 receptor affinity (Ki < 10 nM), whereas benzofuran/thiophene analogs show reduced potency. This suggests that electron-rich aromatic systems optimize receptor interactions .

- Synthetic Challenges : Lower yields for benzofuran derivatives (22–61%) vs. benzothiophenes (69%) may reflect difficulties in coupling bulkier groups to the piperidine ring .

- Biological Applications : The 4-hydroxyl group is a common feature in bioactive piperidines, enhancing solubility and target engagement (e.g., anti-HIV compound 11 in ) .

Biological Activity

4-(Thiophen-2-ylmethyl)piperidin-4-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the compound's mechanisms of action, biological activities, and relevant case studies, supported by data tables and research findings.

The compound features a piperidine ring substituted with a thiophen-2-ylmethyl group. Its mechanism of action primarily involves interaction with specific molecular targets, notably as a CCR5 antagonist. By binding to the CCR5 receptor on cell surfaces, it prevents the entry of HIV-1 into cells, showcasing its potential as an antiviral agent.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, with varying degrees of potency.

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Escherichia coli | Moderate activity | |

| Staphylococcus aureus | Potent activity | |

| Bacillus subtilis | Significant activity |

Antiviral Activity

The compound's role as a CCR5 antagonist positions it as a candidate for HIV treatment. In vitro studies have demonstrated its ability to inhibit viral entry effectively. The concentration at which this inhibition occurs (IC50) is crucial for determining therapeutic potential.

Case Studies

Several studies have investigated the broader implications of this compound in various biological contexts:

- Antileishmanial Activity : A study synthesized derivatives containing piperidin-4-ol and evaluated their antileishmanial activity against Leishmania major. Results showed that certain derivatives exhibited IC50 values as low as 3 μM, indicating strong potential for treatment .

- Anti-proliferative Effects : The compound has been tested against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The results indicated that derivatives of piperidine could inhibit cell proliferation effectively, with some showing IC50 values below 25 μM .

- Enzyme Inhibition Studies : The compound has also been evaluated for its effects on various enzymes linked to diseases such as cancer and neurodegenerative disorders. Its ability to inhibit key enzymes suggests potential therapeutic applications beyond infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.